3-(2-iso-Butoxy-5-fluorophenyl)-1-propene
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Overview
Description
3-(2-iso-Butoxy-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of an iso-butoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iso-Butoxy-5-fluorobenzene and propene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-iso-Butoxy-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups to the phenyl ring.
Scientific Research Applications
3-(2-iso-Butoxy-5-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-iso-Butoxy-5-fluorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the iso-butoxy and fluorine groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-iso-Butoxy-5-fluorophenyl methyl sulfide
- 1-(3-iso-Butoxy-5-fluorophenyl)ethanol
Uniqueness
3-(2-iso-Butoxy-5-fluorophenyl)-1-propene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
1443311-50-9 |
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Molecular Formula |
C13H17FO |
Molecular Weight |
208.27 g/mol |
IUPAC Name |
4-fluoro-1-(2-methylpropoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17FO/c1-4-5-11-8-12(14)6-7-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChI Key |
WIWPFBNAGYKWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)CC=C |
Origin of Product |
United States |
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